molecular formula C14H9Cl2F3N2O2 B2658375 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide CAS No. 338784-31-9

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide

Cat. No. B2658375
CAS RN: 338784-31-9
M. Wt: 365.13
InChI Key: JCAGMBQJGGIJOC-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H9Cl2F3N2O2 and its molecular weight is 365.13. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorinating Agent

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide serves as an electrophilic fluorinating agent under mild conditions, demonstrating its utility in facilitating site-selective fluorination. The research illustrated its application in modifying various organic compounds, including diethyl sodio (phenyl) malonate and 1-morpholinocyclohexene, highlighting its potential in organic synthesis and chemical modifications (Banks et al., 1996).

Oxidation Reactivity

The chemical's reactivity towards oxidation has been explored, revealing its versatility in synthesizing diverse compounds. Oxidation processes involving this chemical have led to the formation of various products, depending on the conditions and oxidants used. Such studies underscore its potential in the development of new synthetic pathways and materials (Pailloux et al., 2007).

N-Difluoromethyl-2-pyridone Synthesis

A novel synthesis pathway using N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide as a precursor has been developed for the efficient production of N-difluoromethyl-2-pyridones. This approach highlights its role as a key intermediate in the generation of compounds with potential pharmacological applications (Ando et al., 2006).

Regio- and Enantioselective Catalysis

Research has shown the compound's applicability in catalyzing regio- and enantioselective reactions. One study detailed its use in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and selectivity. This application points towards its potential in asymmetric synthesis and the creation of chirally pure compounds (Chowdhury et al., 2009).

Antimicrobial Activity

Another area of application involves the synthesis of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives from N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide and their evaluation for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Fadda et al., 2015).

Pyridine Functionalization

Research has demonstrated the compound's utility in functionalizing pyridine, resulting in the formation of N-(1-pyridinocarbonyl)trichloro(trifluoro)acetyl amidates under specific conditions. This showcases its role in introducing functional groups to pyridine rings, potentially expanding the chemical toolbox for synthetic chemists (Arbuzov et al., 1977).

properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-9-3-1-4-10(16)8(9)7-21-6-2-5-11(12(21)22)20-13(23)14(17,18)19/h1-6H,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAGMBQJGGIJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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